

SCH 772984: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	SCH 54388	
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For researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of SCH 772984, a potent and selective inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2).

SCH 772984 has emerged as a significant tool in cancer research and beyond, demonstrating robust efficacy in preclinical models, particularly those with BRAF or RAS mutations.[1] This guide details its chemical structure, properties, mechanism of action, and relevant experimental protocols.

Chemical Structure and Properties

SCH 772984 is a complex heterocyclic molecule with the systematic IUPAC name (3R)-1-[2-oxo-2-[4-(4-pyrimidin-2-ylphenyl)piperazin-1-yl]ethyl]-N-(3-pyridin-4-yl-1H-indazol-5-yl)pyrrolidine-3-carboxamide. Its chemical and physical properties are summarized in the table below.

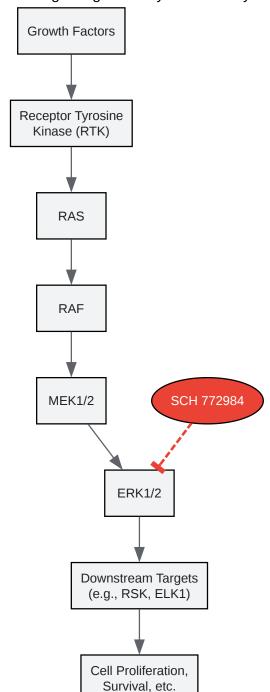


Property	Value	
Molecular Formula	C33H33N9O2	
Molecular Weight	587.7 g/mol	
IUPAC Name	(3R)-1-[2-oxo-2-[4-(4-pyrimidin-2-ylphenyl)piperazin-1-yl]ethyl]-N-(3-pyridin-4-yl-1H-indazol-5-yl)pyrrolidine-3-carboxamide	
SMILES	C1CN(C[C@@H]1C(=O)NC2=CC3=C(C=C2)N N=C3C4=CC=NC=C4)CC(=O)N5CCN(CC5)C6 =CC=C(C=C6)C7=NC=CC=N7	
InChI	InChI=1S/C33H33N9O2/c43-30(42-18-16-41(17-19-42)27-5-2-24(3-6-27)32-35-11-1-12-36-32)22-40-15-10-25(21-40)33(44)37-26-4-7-29-28(20-26)31(39-38-29)23-8-13-34-14-9-23/h1-9,11-14,20,25H,10,15-19,21-22H2, (H,37,44)(H,38,39)/t25-/m1/s1	
InChlKey	HDAJDNHIBCDLQF-RUZDIDTESA-N	

Mechanism of Action and Signaling Pathway

SCH 772984 is a highly selective and ATP-competitive inhibitor of ERK1 and ERK2, with IC₅₀ values of 4 nM and 1 nM, respectively.[1][2] It functions by binding to the ATP pocket of ERK kinases, preventing their phosphorylation and subsequent activation of downstream targets. This inhibition of the MAPK/ERK pathway is critical in cancers driven by mutations in BRAF and RAS. The simplified signaling pathway is illustrated below.





Simplified ERK Signaling Pathway Inhibition by SCH 772984

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Caption: Inhibition of the ERK signaling pathway by SCH 772984.

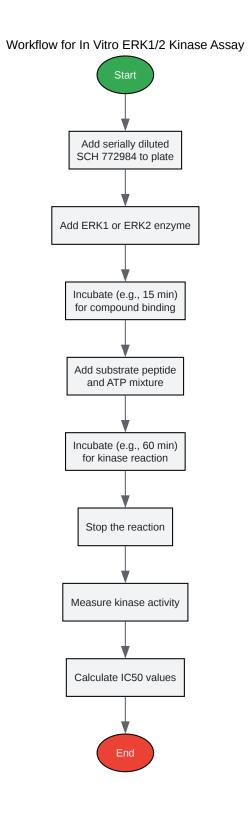


Experimental Protocols In Vitro Kinase Assay for ERK1/2 Inhibition

This protocol outlines a typical in vitro assay to determine the inhibitory activity of SCH 772984 against ERK1 and ERK2.

- Reagents and Materials:
 - Purified active ERK1 and ERK2 enzymes.
 - Substrate peptide (e.g., myelin basic protein).
 - ATP (Adenosine triphosphate).
 - SCH 772984 (serially diluted).
 - Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
 - 384-well plates.
 - Detection reagent (e.g., ADP-Glo™ Kinase Assay).
- Procedure:
 - Add diluted SCH 772984 to the wells of a 384-well plate.
 - Add the ERK1 or ERK2 enzyme to each well and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for compound binding.
 - Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
 - Incubate the reaction for a defined period (e.g., 60 minutes) at room temperature.
 - Stop the reaction and measure the kinase activity using a suitable detection method that quantifies ADP production or substrate phosphorylation.
 - Calculate IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.





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Caption: A generalized workflow for an in vitro kinase inhibition assay.



Biological Activity and Therapeutic Potential

SCH 772984 has demonstrated significant anti-tumor activity in both in vitro and in vivo models. [1] It effectively inhibits cell proliferation in cancer cell lines with BRAF or RAS mutations, including those that have developed resistance to BRAF and MEK inhibitors.[1] Furthermore, studies have shown its potential in other therapeutic areas, such as attenuating inflammatory responses in sepsis models.

The unique binding mode of SCH 772984 to ERK1/2, inducing a novel binding pocket, contributes to its high selectivity and potency. This distinct mechanism of action makes it a valuable research tool and a promising candidate for further drug development.

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References

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